tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate
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Overview
Description
tert-Butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique spirocyclic structure, which includes a spiro-connected azaspirooctane ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azaspirooctane derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
These compounds share similar spirocyclic structures but differ in their functional groups and chemical properties The uniqueness of tert-butyl N-({6-azaspiro[2
Properties
CAS No. |
1330763-97-7 |
---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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